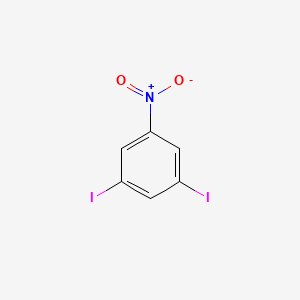

1,3-Diiodo-5-nitrobenzene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1,3-diiodo-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVYEUNBDFYQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1I)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10478251 | |

| Record name | 3,5-diiodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57830-60-1 | |

| Record name | 3,5-diiodonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10478251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diiodo-5-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identification and Properties

An In-Depth Technical Guide to 1,3-Diiodo-5-nitrobenzene

This guide provides a comprehensive technical overview of this compound (CAS No. 57830-60-1), a key intermediate in the fields of pharmaceutical development and materials science. We will delve into its physicochemical properties, synthesis, reactivity, spectral characteristics, and safety protocols, offering expert insights for researchers and professionals.

This compound is an aromatic compound characterized by a benzene ring substituted with two iodine atoms at the meta positions relative to a nitro group.[1] This substitution pattern imparts unique reactivity to the molecule, making it a valuable building block in organic synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 57830-60-1 | [1] |

| Molecular Formula | C₆H₃I₂NO₂ | [1][2] |

| Molecular Weight | 374.90 g/mol | [1][2] |

| Appearance | Light-red to Brown Solid | Sigma-Aldrich |

| IUPAC Name | This compound | [1] |

| Synonyms | 3,5-diiodonitrobenzene | [1] |

| SMILES | C1=C(C=C(C=C1I)I)--INVALID-LINK--[O-] | [1] |

| InChI Key | JIVYEUNBDFYQRD-UHFFFAOYSA-N | [1] |

| XLogP3 | 3.1 | AA Blocks |

| Complexity | 149 | AA Blocks |

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound can be approached through several routes. A common and reliable method involves the Sandmeyer reaction, which transforms an amino group on an aromatic ring into a halide via a diazonium salt intermediate.[3] An alternative approach is the direct iodination of a suitable precursor.

Representative Synthesis via Sandmeyer Reaction

Experimental Protocol: Diazotization and Iodination (Adapted from a similar synthesis[3])

Materials:

-

3,5-diiodoaniline (or a suitable diiodoaniline precursor)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Urea

-

Sodium Bisulfite (NaHSO₃)

-

Ice

Step-by-Step Procedure:

-

Diazotization:

-

In a flask equipped with a mechanical stirrer, dissolve the diiodoaniline precursor in concentrated sulfuric acid.

-

Cool the solution to 5°C in an ice-salt bath.

-

Slowly add a cooled mixture of sodium nitrite in concentrated sulfuric acid, maintaining the temperature below 10°C.

-

Stir the mixture until diazotization is complete, which can be monitored by testing a drop of the reaction mixture in cold water to see if it forms a clear yellow solution.

-

-

Iodination:

-

Pour the diazonium salt solution into a beaker containing a mixture of cracked ice and water.

-

Add urea in small portions to destroy any excess nitrous acid.

-

Gradually add a solution of potassium iodide in water to the mixture.

-

Heat the reaction mixture to complete the reaction, indicated by the cessation of gas evolution.

-

-

Work-up and Purification:

-

Remove any free iodine by adding a small amount of sodium bisulfite.

-

Filter the crude product using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts and acid.

-

Air-dry the product to a constant weight.

-

Further purification can be achieved by recrystallization from a suitable solvent like boiling benzene.

-

Workflow Diagram: Synthesis of this compound via Sandmeyer Reaction

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Synthetic Utility

The reactivity of this compound is primarily influenced by the interplay of the electron-withdrawing nitro group and the two iodine substituents.

-

Electrophilic Aromatic Substitution: The nitro group is strongly deactivating, making electrophilic substitution on the aromatic ring challenging.

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group activates the ring towards nucleophilic aromatic substitution, although this is less common for iodinated benzenes compared to their fluoro- or chloro-analogs.

-

Reactions of the Iodine Substituents: The carbon-iodine bonds are susceptible to various transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are pivotal in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 3,5-diiodoaniline and its derivatives. This transformation is valuable for introducing a nucleophilic site on the aromatic ring.

-

Other Reactions: this compound has been shown to react with phenols and can be used in reductive amination and nucleophilic addition reactions.[2]

Spectral Analysis

While a comprehensive, publicly available dataset of the NMR, IR, and mass spectra for this compound is not readily found, we can predict the key spectral features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We would anticipate two signals in the aromatic region:

-

A triplet (or a finely split multiplet) corresponding to the proton at the C4 position (between the two iodine atoms).

-

A doublet corresponding to the two equivalent protons at the C2 and C6 positions (adjacent to the nitro group).

The chemical shifts will be downfield due to the deshielding effects of the nitro group and the iodine atoms. For comparison, the protons ortho to the nitro group in nitrobenzene appear at ~8.25 ppm, while the meta protons are at ~7.56 ppm.[4]

¹³C NMR Spectroscopy

In a broadband-decoupled ¹³C NMR spectrum, we would expect to see four distinct signals corresponding to the four non-equivalent carbon atoms:

-

The carbon atom bearing the nitro group (C5).

-

The two equivalent carbon atoms bearing the iodine atoms (C1 and C3).

-

The two equivalent carbon atoms adjacent to the nitro group (C2 and C6).

-

The carbon atom between the two iodine atoms (C4).

The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield, as seen in nitrobenzene (~148.3 ppm).[4] The carbons attached to the iodine atoms will also show a characteristic chemical shift.

IR Spectroscopy

The infrared spectrum will be dominated by strong absorption bands characteristic of the nitro group:

-

Asymmetric N-O stretching vibration around 1520-1560 cm⁻¹.

-

Symmetric N-O stretching vibration around 1345-1385 cm⁻¹.

-

C-I stretching vibrations will appear in the far-infrared region, typically below 600 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations will be present in their usual regions.

Mass Spectrometry

The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 375. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two iodine atoms. Common fragmentation patterns would involve the loss of the nitro group (NO₂) and iodine atoms.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. Its diiodo-functionality allows for sequential and site-selective cross-coupling reactions, enabling the construction of intricate molecular architectures. A related compound, 1-Fluoro-3-iodo-5-nitrobenzene, is utilized in the synthesis of biologically active compounds, including potential anti-cancer agents, and in the development of advanced polymers.[5] This suggests a similar utility for the diiodo analog.

Logical Relationship Diagram: Applications of this compound

Caption: The role of this compound as a precursor in different fields.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Use a fume hood to avoid inhalation of dust or vapors.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a tightly sealed container in a cool, dry, and dark place.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. Its unique substitution pattern allows for a range of chemical transformations, making it a powerful tool for synthetic chemists. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective utilization in research and development.

References

An In-depth Technical Guide to 1,3-Diiodo-5-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-diiodo-5-nitrobenzene, a key aromatic building block in synthetic chemistry. We will delve into its core physicochemical properties, spectroscopic profile, synthesis, and safe handling protocols, offering field-proven insights for its effective application in research and development.

Core Chemical Identity and Structural Attributes

This compound (CAS No: 57830-60-1) is a symmetrically substituted aromatic compound.[1] The presence of two heavy iodine atoms and a strongly electron-withdrawing nitro group (-NO₂) on the benzene ring dictates its chemical behavior and physical properties. The nitro group significantly deactivates the ring towards electrophilic aromatic substitution while making it susceptible to nucleophilic attack.[2] The iodine atoms serve as excellent leaving groups in cross-coupling reactions, making this molecule a versatile intermediate for introducing complex functionalities.

Table 1: Chemical Identifiers and Structural Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 57830-60-1 | [1][2] |

| Molecular Formula | C₆H₃I₂NO₂ | [1][2] |

| Molecular Weight | 374.90 g/mol | [1][2] |

| Canonical SMILES | C1=C(C=C(C=C1I)I)--INVALID-LINK--[O-] | [1][2] |

| InChI Key | JIVYEUNBDFYQRD-UHFFFAOYSA-N | [1] |

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene ring nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Substituent nodes I1 [label="I"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; I2 [label="I"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C1 -- I1; C3 -- N; N -- O1 [label="+"]; N -- O2 [label="-"]; C5 -- I2; C2 -- H1; C4 -- H2; C6 -- H3;

// Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; I1 [pos="0,2.5!"]; N [pos="-1.74,-1!"]; O1 [pos="-2.61,-0.5!"]; O2 [pos="-1.74,-2!"]; I2 [pos="1.74,-1!"]; H1 [pos="-1.74,1!"]; H2 [pos="0,-2!"]; H3 [pos="1.74,1!"]; }

Caption: 2D structure of this compound.

Physicochemical Properties

The physical state of this compound is a light-red to brown solid at ambient temperature. Its high molecular weight and the presence of polar nitro group and polarizable iodine atoms contribute to a relatively high melting point and low volatility. The calculated partition coefficient (XLogP3) of 3.1 suggests significant lipophilicity, indicating poor solubility in water but good solubility in nonpolar organic solvents.[1][3]

Table 2: Summary of Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Light-red to Brown Solid | |

| Molecular Weight | 374.90 g/mol | [1] |

| XLogP3 | 3.1 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 0 | [3] |

Spectroscopic Profile for Structural Verification

-

¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Two distinct signals should be observed: one for the two equivalent protons ortho to the nitro group and one for the single proton situated between the two iodine atoms.

-

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the four unique carbon environments in the aromatic ring. The carbons bonded to the iodine atoms will show characteristic shifts, and the carbon attached to the nitro group will be significantly deshielded.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the nitro group, typically around 1530-1500 cm⁻¹ (asymmetric stretch) and 1350-1330 cm⁻¹ (symmetric stretch). C-I stretching vibrations are expected in the far-infrared region (around 500 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 375. The isotopic pattern will be characteristic of a molecule containing two iodine atoms, with a significant M+1 peak.

Synthesis Protocol: A Validated Approach

The synthesis of di-iodinated nitroaromatics often involves direct iodination or Sandmeyer-type reactions from an appropriate aniline precursor. A well-established method for a structurally similar compound, 1,2,3-triiodo-5-nitrobenzene, proceeds via the diazotization of 2,6-diiodo-4-nitroaniline, followed by treatment with potassium iodide.[5] This provides a robust framework for conceptualizing the synthesis of this compound, likely starting from 3,5-diiodoaniline.

The general workflow involves the careful diazotization of the starting aniline under strongly acidic and cold conditions, followed by substitution with iodide.

Caption: Generalized workflow for the synthesis of this compound.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.[1] All operations should be conducted inside a certified chemical fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard and Precautionary Information

| Hazard Class | GHS Statement Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[1] |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin[1] |

| Skin Irritation | H315 | Causes skin irritation[1] |

| Eye Irritation | H319 | Causes serious eye irritation[1] |

| Acute Toxicity, Inhalation | H332 | Harmful if inhaled[1] |

| STOT, Single Exposure | H335 | May cause respiratory irritation[1] |

Recommended Handling and Storage:

-

Handling: Avoid breathing dust, fumes, or vapors.[6] Prevent contact with skin and eyes. Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a cool, dry, and well-ventilated area. Keep the container tightly sealed and store locked up.[6] It is recommended to keep it in a dark place to prevent potential light-induced degradation.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Applications in Research and Drug Development

The utility of this compound stems from its defined substitution pattern and the distinct reactivity of its functional groups.

-

Cross-Coupling Reactions: The two iodine atoms are ideal handles for Suzuki, Sonogashira, Heck, and other palladium-catalyzed cross-coupling reactions. This allows for the sequential and regioselective introduction of aryl, alkynyl, or vinyl groups, building molecular complexity.

-

Nucleophilic Aromatic Substitution (SₙAr): The powerful electron-withdrawing effect of the nitro group activates the aromatic ring, enabling SₙAr reactions where the iodine atoms can be displaced by strong nucleophiles.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative, which can then be used for a wide range of subsequent transformations, such as amide bond formation or diazotization. This dual functionality makes it a valuable precursor for synthesizing complex molecules with precisely controlled substitution patterns.[2]

References

- 1. This compound | C6H3I2NO2 | CID 12134256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 57830-60-1 | HCA83060 [biosynth.com]

- 3. aablocks.com [aablocks.com]

- 4. 57830-60-1|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

1,3-Diiodo-5-nitrobenzene molecular weight

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a highly functionalized aromatic compound that serves as a versatile and valuable intermediate in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. The strategic placement of two iodine atoms and a nitro group on the benzene ring provides three distinct points for chemical modification. The iodine atoms act as efficient leaving groups for a variety of metal-catalyzed cross-coupling reactions, while the nitro group can be readily reduced to an amine, opening pathways for a vast array of derivatizations. This guide provides a comprehensive overview of the core physicochemical properties of this compound, a detailed and validated protocol for its synthesis, robust methods for its analytical characterization, an exploration of its reactivity in the context of drug discovery, and essential safety and handling procedures.

Core Physicochemical and Computed Properties

This compound (CAS No: 57830-60-1) is a crystalline solid whose molecular architecture is primed for synthetic utility.[1] A summary of its key properties is presented below. Understanding these parameters is foundational for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source |

| Molecular Formula | C₆H₃I₂NO₂ | PubChem[1][2] |

| Molecular Weight | 374.90 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[1][2] |

| Synonyms | 3,5-Diiodonitrobenzene | PubChem[1][2] |

| Melting Point | 33 - 38 °C (estimate) | Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3] |

| Boiling Point | ~280 °C (estimate) | Fisher Scientific (for 1-Iodo-3-nitrobenzene)[3] |

| XLogP3-AA | 3.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |

| Rotatable Bond Count | 0 | PubChem[2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be approached from multiple perspectives. However, for achieving high purity and yield, the most reliable method involves a classical Sandmeyer-type reaction sequence starting from a readily available precursor.

Recommended Synthesis Protocol: Diazotization of 3,5-Diiodoaniline

This procedure is adapted from a robust and well-documented method for the synthesis of a related tri-iodo compound published in Organic Syntheses, a highly trusted source for reproducible chemical preparations.[4] The underlying principle is the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.

Reaction Scheme: 3,5-Diiodoaniline → [Diazonium Salt Intermediate] → this compound (This scheme is illustrative; the actual synthesis involves diazotization followed by treatment with an iodide source, not direct nitration of the diazonium salt shown in a simplified diagram).

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Apparatus Setup: Equip a 1-L three-necked flask with a mechanical stirrer, a thermometer, and an addition funnel. The flask should be placed in an ice-salt bath to maintain low temperatures.

-

Diazotization:

-

In the flask, dissolve the starting material, 3,5-diiodoaniline, in concentrated sulfuric acid with stirring. Cool the resulting solution to 0-5 °C.

-

Separately, prepare a solution of sodium nitrite (NaNO₂) in concentrated sulfuric acid, also cooled to 0-5 °C.

-

Slowly add the sodium nitrite solution to the aniline solution via the addition funnel. The rate of addition must be controlled to keep the internal temperature below 10 °C. Vigorous stirring is essential to ensure efficient mixing and heat dissipation. The formation of the diazonium salt is typically complete after stirring for 1-2 hours at this temperature.

-

-

Iodide Displacement:

-

Prepare a separate solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. The diazonium group is an excellent leaving group (as N₂ gas), and it will be displaced by the iodide ion. Nitrogen gas evolution will be observed.

-

After the addition is complete, the reaction mixture may be gently heated (e.g., to 50-60 °C) to ensure the complete decomposition of the diazonium salt.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature. If any free iodine has formed (indicated by a brown color), it can be quenched by the addition of a small amount of sodium bisulfite solution until the color disappears.

-

The solid product, this compound, is collected by vacuum filtration.

-

Wash the crude product thoroughly with water to remove inorganic salts and acids, followed by a wash with a cold, low-polarity solvent (e.g., hexane) to remove nonpolar impurities.

-

For final purification, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Alternative Synthetic Route: Direct Iodination

An alternative, though potentially less selective, approach is the direct electrophilic iodination of m-nitroaniline. Aromatic amines are highly activated, and iodination typically occurs at the para and ortho positions relative to the amine.[5] Direct iodination of m-nitroaniline would likely lead to a mixture of isomers, making purification challenging. Methods using molecular iodine with an oxidant like nitric acid in acetic acid have been reported for the iodination of various activated aromatics.[6] However, controlling the reaction to yield the desired 3,5-diiodo product exclusively would require careful optimization and may not be as efficient as the diazotization route.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is critical. A combination of spectroscopic and chromatographic methods forms a self-validating system for quality control. While public databases lack readily available spectra for this specific compound, its structure allows for accurate prediction of its analytical signatures. Commercial suppliers like BLD Pharm and Sigma-Aldrich provide spectral data upon purchase.[7][8]

| Technique | Expected Results and Interpretation |

| ¹H NMR | The spectrum should show three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Due to the symmetry, one proton is unique (between the two iodine atoms), and the other two are equivalent. We expect two signals: a triplet (or complex multiplet) for the proton at C4 and a doublet (or complex multiplet) for the protons at C2 and C6. |

| ¹³C NMR | The spectrum should display four distinct signals for the aromatic carbons, corresponding to the four unique carbon environments (C1/C3, C2, C4, C5). The carbons attached to the iodine atoms (C1, C3) will show a characteristic low-field shift. |

| Mass Spectrometry (EI) | The mass spectrum should exhibit a clear molecular ion peak (M⁺) at m/z = 375. Key fragmentation patterns would include the loss of the nitro group (M-46) and the loss of iodine atoms (M-127). |

| Infrared (IR) Spectroscopy | The IR spectrum will be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂) at approximately 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. C-I stretching bands will appear in the fingerprint region (below 700 cm⁻¹). |

| HPLC | Purity analysis via reverse-phase HPLC should show a single major peak, with the purity typically expected to be >98% for research-grade material. |

Reactivity and Applications in Drug Development

This compound is not an end product but a strategic scaffold. Its value lies in its predictable reactivity, allowing for the systematic construction of complex molecular architectures. The two iodine atoms and the nitro group are orthogonal functional handles that can be addressed sequentially or in concert.

Core Reaction Pathways

The primary transformations relevant to drug discovery are the reduction of the nitro group and the participation of the iodo groups in cross-coupling reactions.

Caption: Key synthetic transformations of this compound.

Strategic Value in Medicinal Chemistry

-

Nitro Group as a Masked Amine: The reduction of a nitro group to a primary amine is one of the most robust and widely used transformations in medicinal chemistry.[6] This amine serves as a crucial attachment point for building molecular complexity. It can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in reductive amination to introduce further alkyl substituents—all of which are common functional groups in active pharmaceutical ingredients (APIs).[2]

-

Di-iodo Scaffold for Bi-aryl and Complex Structures: The two iodine atoms make this molecule an ideal core for building molecules with C₂ symmetry or for creating libraries of compounds through divergent synthesis. The iodo groups are excellent substrates for a wide range of palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids allows for the construction of bi-aryl or bi-heteroaryl structures, a motif prevalent in many kinase inhibitors and other targeted therapies.

-

Sonogashira Coupling: Coupling with terminal alkynes introduces rigid linear linkers, a common strategy for probing binding pockets in enzymes and receptors.

-

Buchwald-Hartwig Amination: Direct formation of C-N bonds by coupling with primary or secondary amines provides access to complex diaryl amines.

-

The ability to perform these reactions sequentially, by leveraging subtle differences in reactivity or by using protecting groups, allows a medicinal chemist to build out different substituents from the central scaffold, systematically exploring the structure-activity relationship (SAR) of a new chemical series.

Safety, Handling, and Disposal

This compound is classified as a hazardous substance and must be handled with appropriate precautions. The GHS hazard classifications provide a clear directive for risk assessment.[1][2]

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Acute Toxicity, Dermal | H312 | Harmful in contact with skin |

| Acute Toxicity, Inhaled | H332 | Harmful if inhaled |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT SE 3 | H335 | May cause respiratory irritation |

Drawing from best practices for handling iodo- and nitro-aromatic compounds, the following procedures are mandatory.[3]

Engineering Controls & Personal Protective Equipment (PPE):

-

Ventilation: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed immediately if contamination occurs.

-

Respiratory Protection: If working outside a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

Keep away from heat, sparks, open flames, and other sources of ignition.[3]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

Incompatible materials include strong oxidizing agents and strong bases.[3]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Waste should be sent to an approved waste disposal plant. Do not allow product to reach sewage systems.

Conclusion

This compound is a synthetically powerful and commercially available building block whose utility in research and development, particularly for pharmaceuticals, is clear. Its well-defined points of reactivity allow for controlled, stepwise elaboration into complex target molecules. While its handling requires strict adherence to safety protocols due to its hazardous nature, a thorough understanding of its properties and reactivity empowers chemists to leverage its full potential in the discovery and synthesis of novel chemical entities.

References

- 1. This compound | C6H3I2NO2 | CID 12134256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. This compound | 57830-60-1 | HCA83060 [biosynth.com]

- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to the Synthesis Precursors of 1,3-Diiodo-5-nitrobenzene

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Abstract

1,3-Diiodo-5-nitrobenzene is a valuable halogenated nitroaromatic compound, frequently employed as a rigid building block in supramolecular chemistry, materials science, and as an intermediate in the synthesis of complex organic molecules. Its utility stems from the defined geometry and the orthogonal reactivity of its functional groups—the nitro group, susceptible to reduction, and the iodo groups, which are ideal for cross-coupling reactions. This guide provides an in-depth examination of the primary synthetic pathways to this compound, focusing on the critical precursors and the chemical principles governing their transformation. We will dissect a field-proven, multi-step synthesis beginning with 3,5-dinitroaniline, proceeding through a selective reduction to 5-nitro-1,3-phenylenediamine, and culminating in a bis-diazotization and Sandmeyer-type iodination. The rationale behind experimental choices, detailed protocols, and potential alternative routes are discussed to provide a comprehensive resource for laboratory application.

Introduction: The Strategic Value of this compound

The molecular architecture of this compound (C₆H₃I₂NO₂) presents a unique platform for synthetic chemists. The meta-substitution pattern of the three functional groups on the benzene ring provides a rigid, 120° separation, making it a favored component for constructing precisely shaped molecular structures.

Chemical Profile:

| Property | Value |

| CAS Number | 57830-60-1[1][2][3] |

| Molecular Formula | C₆H₃I₂NO₂[1][3] |

| Molecular Weight | 374.90 g/mol [1][3] |

| Appearance | Typically a solid |

| Synonyms | 3,5-diiodonitrobenzene[3] |

The primary challenge in synthesizing this molecule lies in installing the three substituents with the correct regiochemistry. The nitro group is a strong meta-director and deactivator for electrophilic aromatic substitution, while the amino groups that often serve as precursors to the iodo groups are strong ortho-, para-directors and activators. A successful synthesis must navigate these conflicting electronic effects. The most reliable strategy involves preparing a diamine precursor with the nitro group already in place, followed by the simultaneous conversion of both amino groups to iodo groups.

Primary Synthetic Pathway: From Dinitroaniline to Diiodonitrobenzene

This pathway is the most widely validated and logical approach, beginning with a commercially available dinitro-substituted aniline and leveraging well-established, high-yielding reactions. It exemplifies a common synthetic strategy where functional group interconversion is used to achieve a challenging substitution pattern.

Logical Workflow Diagram

Caption: Primary synthesis route for this compound.

Step 1: The Foundational Precursor – 3,5-Dinitroaniline

The synthesis begins with 3,5-dinitroaniline. This compound is an ideal starting material as it contains the nitro group in the desired final position relative to two other functional groups that can be chemically modified. It is a stable, crystalline solid and is commercially available.[4][5] Its utility extends beyond this synthesis, serving as an intermediate in the manufacturing of azo dyes and certain agrochemicals.[4]

Should a laboratory synthesis be required, one documented, albeit complex, method involves the Curtius rearrangement of 3,5-dinitrobenzoyl azide, which is heated in concentrated sulfuric acid.[6]

Step 2: Selective Monoreduction to 5-Nitro-1,3-phenylenediamine

Causality and Mechanistic Insight: This step is the most chemically nuanced part of the sequence. The goal is to reduce one of the two electronically equivalent nitro groups to an amine, leaving the other intact. Simple catalytic hydrogenation would likely reduce both groups indiscriminately. The classic and highly effective method for this transformation is the Zinin reduction , which employs sulfide or polysulfide ions (from Na₂S, NaHS, or (NH₄)₂S) in an aqueous or alcoholic medium.[7][8]

The selectivity arises from the mechanism. The sulfide anion acts as a nucleophile, attacking the electron-deficient nitrogen atom of the nitro group. A series of proton transfers and eliminations of water and sulfur ultimately yields the amino group. Once one nitro group is reduced to an electron-donating amino group, the aromatic ring becomes more electron-rich, deactivating the remaining nitro group toward further nucleophilic attack by the sulfide. This electronic feedback loop effectively halts the reduction after the first group is converted.

Experimental Protocol: Selective Reduction

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3,5-dinitroaniline (1.0 eq) in a mixture of ethanol and water.

-

Reagent Addition: Prepare a solution of sodium sulfide nonahydrate (approx. 2.0-2.5 eq) in water. Add this solution portion-wise to the stirred suspension of the dinitroaniline. An exothermic reaction is expected.

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The color of the reaction mixture will change significantly, often from a yellow slurry to a deep red or brown solution.

-

Workup: After cooling, pour the reaction mixture into a large volume of ice-water to precipitate the product.

-

Purification: Collect the solid product, 5-nitro-1,3-phenylenediamine, by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from an ethanol/water mixture.

Step 3: Bis-Diazotization and Iodination via a Sandmeyer-Type Reaction

Expertise and Rationale: The final step converts the two amino groups of 5-nitro-1,3-phenylenediamine into iodo groups. This is achieved through diazotization followed by displacement with iodide. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, classically uses a copper(I) salt catalyst to convert an aryl diazonium salt into an aryl halide or cyanide.[9][10][11]

However, for the synthesis of aryl iodides, a copper catalyst is generally unnecessary.[12][13] The iodide ion (I⁻) is a strong enough nucleophile and a mild enough reducing agent to react with the diazonium salt directly. The reaction is believed to proceed through a radical pathway, initiated by electron transfer from the iodide ion to the diazonium cation, leading to the formation of an aryl radical, nitrogen gas, and an iodine radical.[12]

Experimental Protocol: Bis-Diazotization and Iodination

-

Diazotization Setup: In a beaker or flask, dissolve 5-nitro-1,3-phenylenediamine (1.0 eq) in a mixture of concentrated sulfuric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with vigorous mechanical or magnetic stirring. Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.[12]

-

Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, ~2.2 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. The formation of the bis-diazonium salt is usually complete after stirring for an additional 20-30 minutes in the cold.

-

Decomposition of Excess Nitrite: Any excess nitrous acid can be quenched by the careful addition of a small amount of urea until effervescence ceases.[14]

-

Iodination: In a separate large beaker, prepare a solution of potassium iodide (KI, ~2.5-3.0 eq) in water. Slowly and carefully add the cold diazonium salt solution to the KI solution with stirring. Vigorous evolution of nitrogen gas will occur.

-

Completion and Workup: After the addition is complete, the mixture can be gently warmed (e.g., to 50 °C) to ensure the complete decomposition of the diazonium salt.[14] Cool the mixture and, if necessary, add a small amount of sodium bisulfite or thiosulfate solution to quench any free iodine (I₂) that may have formed, indicated by the disappearance of the brown iodine color.

-

Isolation and Purification: Collect the crude solid product, this compound, by vacuum filtration. Wash the solid with water and then potentially a cold organic solvent like ethanol to remove impurities.[15] The final product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Alternative Synthetic Considerations

While the primary pathway described is robust, it is valuable for researchers to understand alternative logics and their inherent challenges.

-

Direct Iodination of 3-Nitroaniline: A conceptually simple route would be the direct di-iodination of 3-nitroaniline. However, this approach is fraught with difficulty. Direct iodination of aromatic rings is challenging due to the low electrophilicity of molecular iodine.[16] While systems like I₂/HNO₃ can iodinate activated aromatics, controlling the regioselectivity would be a significant problem.[16] The powerful ortho-, para-directing amino group would compete with the meta-directing nitro group, likely leading to a complex mixture of mono- and di-iodinated isomers, making this an inefficient route.

-

Synthesis from 3,5-Diiodoaniline: Another theoretical route involves synthesizing 3,5-diiodoaniline first, followed by a Sandmeyer-type reaction to replace the amino group with a nitro group (diazotization followed by reaction with NaNO₂ in the presence of a copper catalyst). The precursor, 3,5-diiodoaniline, can be prepared, but the subsequent introduction of a nitro group via a Sandmeyer reaction is less common and often lower-yielding than the standard halogenation or cyanation reactions.

Quantitative Data Summary

The following table provides a conceptual summary of the stoichiometry for the primary synthetic pathway. Actual laboratory quantities should be scaled and optimized based on specific experimental goals.

| Step | Starting Material | Key Reagents | Molar Ratio (Approx.) | Typical Yield |

| 1 | 3,5-Dinitroaniline | Sodium Sulfide (Na₂S·9H₂O) | 1 : 2.5 | >80% |

| 2 | 5-Nitro-1,3-phenylenediamine | 1. NaNO₂ 2. KI | 1 : 2.2 : 2.5 | >70% |

Safety and Handling

-

Nitroaromatics: Compounds like 3,5-dinitroaniline are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. They can be harmful if ingested, inhaled, or absorbed through the skin.[5]

-

Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated and dried. All procedures involving their synthesis should be conducted at low temperatures (0-5 °C), and they should be used immediately in solution without isolation.

-

Acids and Reagents: Concentrated sulfuric acid is highly corrosive. Sodium nitrite is an oxidizer and is toxic. Handle all chemicals in a well-ventilated fume hood.

Conclusion

The synthesis of this compound is a classic exercise in multi-step aromatic chemistry that requires careful control of reaction conditions and a solid understanding of functional group reactivity. The most reliable and field-proven pathway hinges on the use of 5-nitro-1,3-phenylenediamine as the key precursor. This intermediate is efficiently derived from the selective Zinin reduction of 3,5-dinitroaniline . The final transformation via a bis-diazotization and a copper-free, Sandmeyer-type iodination is a high-yielding and robust method for installing the two iodo groups with precise regiochemical control. By understanding the causality behind each procedural step, from selective reduction to diazonium chemistry, researchers can confidently and safely produce this valuable synthetic building block.

References

- 1. This compound | 57830-60-1 | HCA83060 [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C6H3I2NO2 | CID 12134256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,5-Dinitroaniline | C6H5N3O4 | CID 12068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 8. Sciencemadness Discussion Board - Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. grokipedia.com [grokipedia.com]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. babafaridgroup.edu.in [babafaridgroup.edu.in]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Diazotization of 3,5-Diiodoaniline

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis and manipulation of highly functionalized aromatic compounds. The diazotization of 3,5-diiodoaniline is a critical transformation that opens a gateway to a diverse array of polysubstituted benzene derivatives. This document moves beyond a simple recitation of steps to provide a deep understanding of the reaction's mechanistic underpinnings, the rationale behind specific experimental choices, and the stringent safety protocols required when handling the resulting diazonium species.

Foundational Principles: The Chemistry of Diazotization

Diazotization is the process of converting a primary aromatic amine to a diazonium salt.[1][2][3] This transformation is fundamental in organic synthesis, as the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas), enabling its replacement by a wide variety of nucleophiles.[4][5] The reaction is typically performed in a cold, acidic solution using a nitrosating agent, most commonly generated in situ from sodium nitrite (NaNO₂) and a mineral acid like hydrochloric or sulfuric acid.[6][7][8]

The Reaction Mechanism

The diazotization process can be understood through a sequence of well-defined steps:

-

Formation of the Nitrosating Agent: In the presence of a strong acid, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[1][2][5]

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (3,5-diiodoaniline) attacks the nitrosonium ion, forming an N-N bond.[1][5]

-

Proton Transfers & Dehydration: A series of proton transfers, or tautomerization, leads to the formation of a diazohydroxide intermediate.[1][2] In the acidic medium, the hydroxyl group is protonated, creating a good leaving group (H₂O).

-

Formation of the Diazonium Ion: The departure of water results in the formation of the stable, resonance-delocalized arenediazonium ion.[2]

The presence of two electron-withdrawing iodine atoms on the aniline ring decreases the basicity of the amino group. This may necessitate slightly stronger acidic conditions to facilitate the reaction compared to unsubstituted aniline.

Caption: Figure 1: Mechanism of Diazotization

The Criticality of Safety: Handling Diazonium Salts

Arenediazonium salts are notoriously hazardous.[9][10] Many are thermally unstable and can decompose violently, especially when isolated in a dry, solid state.[9][11] They can be sensitive to friction, shock, and heat.[4][9][10]

This guide operates on a core principle of trustworthiness: The 3,5-diiodobenzenediazonium salt should NOT be isolated. It must be generated and consumed in situ. Adherence to strict safety protocols is non-negotiable.

Key Safety Mandates:

-

Small Scale: It is recommended that no more than 0.75 mmol of a potentially explosive diazonium salt be handled at one time, especially for novel structures.[10][11]

-

Temperature Control: The reaction must be maintained between 0 and 5 °C at all times to minimize decomposition.[1][7][12]

-

Stoichiometry: Use only a stoichiometric amount of sodium nitrite. An excess can lead to unwanted side reactions and potential hazards.[9]

-

Personal Protective Equipment (PPE): A blast shield, safety glasses with side shields, a face shield, and appropriate gloves are mandatory.

-

Quenching: Be prepared to quench (destroy) any excess nitrous acid or unreacted diazonium salt upon completion of the subsequent reaction step.

A Validated Experimental Protocol

This protocol details the generation of the 3,5-diiodobenzenediazonium ion for immediate use in a subsequent reaction, such as a Sandmeyer reaction or iodination.

Reagents and Equipment

| Reagent/Equipment | Specification/Grade | Purpose |

| 3,5-Diiodoaniline | >98% Purity | Starting Material |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Acidic Medium, Proton Source |

| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Nitrosating Agent Precursor |

| Deionized Water | High Purity | Solvent |

| Starch-Iodide Paper | Standard Laboratory Supply | Indicator for Excess Nitrous Acid |

| Ice-Salt Bath | Cooling to 0-5 °C | |

| Magnetic Stirrer & Stir Bar | Homogeneous Mixing | |

| Addition Funnel | Controlled Addition of NaNO₂ Solution | |

| Thermometer | Low Temperature, -10 to 100 °C | Temperature Monitoring |

Step-by-Step Methodology

-

Preparation of the Amine Salt Solution:

-

In a three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, combine 3,5-diiodoaniline (1.0 eq) with deionized water and concentrated hydrochloric acid (3.0 eq).

-

Stir the mixture until the aniline is fully dissolved, forming the hydrochloride salt. Some gentle warming may be required initially, but the solution must be cooled before proceeding.

-

Causality: Forming the hydrochloride salt ensures the amine is soluble in the aqueous medium and provides the necessary acidic environment for the reaction.

-

-

Cooling:

-

Immerse the reaction flask in an ice-salt bath and cool the contents to between 0 and 5 °C with vigorous stirring.

-

Causality: Low temperature is critical to prevent the premature decomposition of the diazonium salt once it is formed.[4]

-

-

Diazotization:

-

Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold deionized water.

-

Transfer this solution to the addition funnel.

-

Add the sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the internal temperature never exceeds 5 °C .

-

Causality: A slow, controlled addition prevents localized heating from the exothermic reaction and avoids a dangerous buildup of nitrous acid.

-

-

Monitoring for Completion:

-

After the addition is complete, continue stirring at 0-5 °C for an additional 15-20 minutes.

-

Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to a piece of starch-iodide paper. An immediate dark blue-black color indicates the presence of excess nitrous acid and that the reaction is complete.[9][12]

-

If the test is negative, a very small additional amount of the nitrite solution can be added until a positive test is achieved.

-

Causality: A slight excess of nitrous acid ensures all the primary amine has reacted. A large excess should be avoided.

-

-

Immediate Use:

-

The resulting pale yellow solution of 3,5-diiodobenzenediazonium chloride is now ready for immediate use in the next synthetic step. Do not attempt to store or isolate this intermediate.

-

Synthetic Utility: Gateway to Polysubstituted Aromatics

The true value of the 3,5-diiodobenzenediazonium ion lies in its versatility as a synthetic intermediate.[7] It can be readily transformed into a variety of other functionalized molecules.

Caption: Figure 2: Synthetic Pathways from 3,5-Diiodobenzenediazonium Salt

Synthesis of 1,3,5-Triiodobenzene

A common and valuable application is the synthesis of 1,3,5-triiodobenzene, a key building block in materials science and supramolecular chemistry.[13][14]

-

Procedure: The cold diazonium salt solution is added slowly to a stirred, concentrated solution of potassium iodide (KI) in water. The diazonium group is replaced by iodine, with the evolution of nitrogen gas. The solid product, 1,3,5-triiodobenzene, precipitates from the solution and can be collected by filtration. This reaction often proceeds readily without the need for a copper catalyst.[6][15] A similar deamination of 2,4,6-triiodoaniline to 1,3,5-triiodobenzene has been reported with high yield.[16]

Sandmeyer Reactions

The Sandmeyer reaction provides a route to aryl chlorides, bromides, and nitriles using the corresponding copper(I) salt as a catalyst or reagent.[17][18][19]

-

Example (Chlorination): To synthesize 1-chloro-3,5-diiodobenzene, the cold diazonium salt solution would be added to a solution of copper(I) chloride (CuCl) dissolved in concentrated HCl. The copper(I) catalyzes the substitution of the diazonium group with a chloride ion.[5] The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[17][18]

Other Transformations

-

Hydroxylation: Heating the aqueous diazonium salt solution can replace the diazonium group with a hydroxyl (-OH) group, forming 3,5-diiodophenol.[7]

-

Reduction (Deamination): Treatment with a reducing agent like hypophosphorous acid (H₃PO₂) will replace the diazonium group with a hydrogen atom, yielding 1,3-diiodobenzene.[5]

Concluding Remarks

The diazotization of 3,5-diiodoaniline is a powerful and versatile reaction. Its successful execution hinges on a thorough understanding of the underlying mechanism, meticulous control of reaction conditions—particularly temperature—and an unwavering commitment to safety. The in situ generation and immediate consumption of the 3,5-diiodobenzenediazonium intermediate is not merely a recommendation but a critical safety and procedural mandate. When handled with the appropriate expertise and caution, this reaction provides an indispensable tool for the synthesis of complex, highly functionalized aromatic molecules.

References

- 1. Diazotization Reaction Mechanism [unacademy.com]

- 2. byjus.com [byjus.com]

- 3. careers360.com [careers360.com]

- 4. quora.com [quora.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. Diazonium compound - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 13. 1,3,5-TRIIODOBENZENE | 626-44-8 [chemicalbook.com]

- 14. Benzene, 1,3,5-triiodo- | C6H3I3 | CID 12282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 16. researchgate.net [researchgate.net]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. lscollege.ac.in [lscollege.ac.in]

- 19. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Profile of 1,3-Diiodo-5-nitrobenzene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1,3-diiodo-5-nitrobenzene, a key intermediate in various synthetic applications. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Properties

This compound is an aromatic compound with the chemical formula C₆H₃I₂NO₂ and a molecular weight of 374.90 g/mol .[1] Its structure consists of a benzene ring substituted with two iodine atoms at positions 1 and 3, and a nitro group at position 5. This substitution pattern significantly influences the electronic environment of the benzene ring, which is reflected in its spectroscopic signatures.

Key Molecular Identifiers:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a solid sample like this compound would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the aromatic region (approx. 0-10 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. The electron-withdrawing nature of the nitro group and the iodine atoms will deshield the aromatic protons, causing them to resonate at a downfield chemical shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.5 - 8.7 | Triplet (t) | 1H | H-2 |

| ~ 8.2 - 8.4 | Doublet (d) | 2H | H-4, H-6 |

Interpretation:

-

The proton at the C-2 position (H-2) is situated between two iodine atoms and is expected to be the most deshielded, appearing as a triplet due to coupling with the two equivalent protons at C-4 and C-6.

-

The protons at the C-4 and C-6 positions are chemically equivalent and will appear as a single signal. This signal is expected to be a doublet due to coupling with the H-2 proton.

-

The predicted chemical shifts are based on the analysis of similar compounds. For instance, the protons in 1,3-diiodobenzene appear around 8.0 ppm, and the introduction of a strongly electron-withdrawing nitro group, as seen in nitrobenzene where ortho protons are around 8.25 ppm, would shift these signals further downfield.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 148 - 150 | C-5 (C-NO₂) |

| ~ 138 - 142 | C-2 |

| ~ 130 - 135 | C-4, C-6 |

| ~ 95 - 100 | C-1, C-3 (C-I) |

Interpretation:

-

C-5 (C-NO₂): The carbon atom attached to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing effect of the nitro group, appearing in the 148-150 ppm range.

-

C-2: This carbon is situated between two iodine atoms and adjacent to the nitro-substituted carbon, leading to a downfield shift.

-

C-4 and C-6: These equivalent carbons are expected to resonate at a chemical shift typical for aromatic carbons influenced by a nitro group.

-

C-1 and C-3 (C-I): The carbon atoms directly bonded to iodine are expected to be the most upfield-shifted aromatic signals. This is due to the "heavy atom effect" of iodine, which is a well-documented phenomenon in ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Analysis

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the pure KBr pellet is recorded first and subtracted from the sample spectrum.

Predicted IR Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the nitro group and the substituted benzene ring.

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected Intensity |

| ~ 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| ~ 1600 - 1585 | Aromatic C=C stretch | Medium |

| ~ 1530 - 1500 | Asymmetric NO₂ stretch | Strong |

| ~ 1350 - 1330 | Symmetric NO₂ stretch | Strong |

| ~ 880 - 800 | C-H out-of-plane bend | Strong |

| ~ 750 - 650 | C-I stretch | Medium to Strong |

Interpretation:

-

Aromatic C-H Stretch: The weak to medium bands in the 3100-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in an aromatic ring.[3]

-

Aromatic C=C Stretch: The absorption in the 1600-1585 cm⁻¹ range is typical for C=C stretching vibrations within the benzene ring.

-

NO₂ Stretches: The most prominent features in the IR spectrum are expected to be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, typically found around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.[4]

-

C-H Out-of-plane Bend: A strong band in the 880-800 cm⁻¹ region is indicative of the out-of-plane bending of the aromatic C-H bonds, which is characteristic of the substitution pattern.

-

C-I Stretch: The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 750 and 650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: MS Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common method for small organic molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Predicted Mass Spectrum

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak and several characteristic fragment ions.

| Predicted m/z | Ion | Formation |

| 375 | [M]⁺˙ | Molecular Ion |

| 329 | [M - NO₂]⁺ | Loss of a nitro group |

| 248 | [M - I]⁺ | Loss of an iodine atom |

| 202 | [M - I - NO₂]⁺ | Loss of iodine and a nitro group |

| 127 | [I]⁺ | Iodine cation |

| 76 | [C₆H₄]⁺˙ | Benzene ring fragment |

Interpretation and Fragmentation Pathway:

The molecular ion peak ([M]⁺˙) is expected at an m/z of 375, corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the relative strengths of the bonds and the stability of the resulting fragments.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment ion at m/z 329.[5]

-

Loss of Iodine: The C-I bond is relatively weak and can cleave to give a fragment ion at m/z 248.

-

Sequential Losses: Subsequent loss of the other substituents can lead to further fragmentation, such as the ion at m/z 202, resulting from the loss of both an iodine atom and a nitro group.

-

Benzene Ring Fragment: A peak at m/z 76, corresponding to a benzyne or benzene radical cation, may also be observed.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous compounds, a comprehensive spectroscopic profile has been constructed. This information is intended to serve as a valuable resource for researchers in the identification, characterization, and utilization of this important chemical intermediate. The protocols and interpretations presented herein provide a solid framework for the empirical analysis of this and similar molecules.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,3-diiodo-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,3-diiodo-5-nitrobenzene. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings that govern the spectral features of this molecule. It offers a detailed prediction of the ¹H NMR spectrum, a step-by-step experimental protocol for data acquisition, and a guide to data processing and analysis. By integrating fundamental principles with practical application, this guide serves as an authoritative resource for the structural elucidation of this compound and similarly substituted aromatic compounds.

Introduction

This compound is a trisubstituted aromatic compound with the chemical formula C₆H₃I₂NO₂.[1] Its structure is characterized by a benzene ring bearing two iodine atoms and a nitro group at the 1, 3, and 5 positions, respectively. The precise characterization of such molecules is paramount in fields ranging from synthetic chemistry to materials science and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a powerful and non-destructive analytical technique for the structural determination of organic compounds in solution.

This guide will provide a detailed exploration of the ¹H NMR spectrum of this compound. We will begin by examining the theoretical principles that dictate the chemical shifts and coupling patterns of the aromatic protons. Subsequently, a predicted spectrum will be presented and analyzed. Finally, a robust experimental protocol for acquiring and processing high-quality ¹H NMR data for this specific molecule will be detailed, ensuring that practitioners can confidently apply these methods in their own laboratories.

Theoretical Framework: Understanding the Influences on the ¹H NMR Spectrum

The appearance of a ¹H NMR spectrum is governed by the chemical environment of each proton. In the case of this compound, the chemical shifts and splitting patterns of the aromatic protons are primarily influenced by the electronic effects of the iodine and nitro substituents.

The Impact of Substituents on Chemical Shifts

The position of a signal in a ¹H NMR spectrum, its chemical shift (δ), is highly dependent on the electron density around the proton. Electronegative substituents withdraw electron density from the aromatic ring, "deshielding" the protons and causing their signals to appear at a higher chemical shift (downfield).[2][3] Conversely, electron-donating groups increase electron density, "shielding" the protons and shifting their signals to a lower chemical shift (upfield).

-

The Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group due to both the high electronegativity of the nitrogen and oxygen atoms (inductive effect) and its ability to withdraw electron density through resonance (mesomeric effect). This leads to a significant deshielding of the aromatic protons, causing them to resonate at a higher frequency (further downfield) than those of unsubstituted benzene (δ ≈ 7.34 ppm).[4]

-

Iodine (-I): Iodine is an interesting case. It is more electronegative than carbon, so it exerts an electron-withdrawing inductive effect, which deshields the protons. However, as a halogen, it also possesses lone pairs of electrons that can be donated to the aromatic ring via resonance, which would be a shielding effect. For halogens, the inductive effect generally outweighs the resonance effect in terms of influencing proton chemical shifts. Therefore, the iodine atoms in this compound are expected to contribute to the overall deshielding of the aromatic protons.

The cumulative effect of one nitro group and two iodine atoms will result in the aromatic protons of this compound being significantly shifted downfield compared to benzene.

Spin-Spin Coupling: Deciphering the Splitting Patterns

Spin-spin coupling, or J-coupling, is the interaction between the magnetic moments of neighboring protons, which results in the splitting of NMR signals. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons.

-

Ortho-coupling (³J): Coupling between protons on adjacent carbons (three bonds apart). Typically, ³J values are in the range of 6-10 Hz.[5]

-

Meta-coupling (⁴J): Coupling between protons separated by three carbons (four bonds apart). Meta-coupling is significantly smaller, with typical ⁴J values of 0.9-4 Hz.[5][6]

-

Para-coupling (⁵J): Coupling between protons on opposite sides of the benzene ring (five bonds apart). This coupling is usually very small (0-1 Hz) and often not resolved.[6]

In this compound, all the protons are meta to each other. Therefore, we expect to observe only meta-coupling, which will result in characteristically small splitting patterns.

Predicted ¹H NMR Spectrum of this compound

Based on the theoretical principles outlined above, we can predict the ¹H NMR spectrum of this compound.

Symmetry and Number of Signals

The molecule possesses a C₂ axis of symmetry that passes through the nitro group and the C4-proton. This symmetry makes the two protons at C2 and C6 chemically equivalent. Therefore, we expect to see two distinct signals in the ¹H NMR spectrum: one for the proton at C4 (H-4) and one for the two equivalent protons at C2 and C6 (H-2/H-6).

Predicted Chemical Shifts and Splitting Patterns

-

H-4 Signal: This proton is situated between two iodine atoms. It will be coupled to the two equivalent H-2/H-6 protons, which are meta to it. According to the n+1 rule, its signal will be split into a triplet (t) by the two neighboring protons (n=2, 2+1=3). The coupling constant will be a typical meta-coupling value (⁴J).

-

H-2/H-6 Signal: These two equivalent protons are each meta to the H-4 proton. Therefore, their signal will be split into a doublet (d) by the single H-4 proton (n=1, 1+1=2). The coupling constant will be the same meta-coupling value as observed for the H-4 triplet.

Considering the strong electron-withdrawing nature of the nitro group and the deshielding effect of the iodine atoms, the chemical shifts are predicted to be in the downfield region of the aromatic spectrum.

Summary of Predicted Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (⁴J, Hz) | Integration |

| H-2, H-6 | 8.5 - 8.8 | Doublet (d) | 1.5 - 2.5 | 2H |

| H-4 | 8.8 - 9.1 | Triplet (t) | 1.5 - 2.5 | 1H |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Choice of Solvent: Select a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[7] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.[7] It is crucial to use a high-purity solvent to avoid interfering signals.[8]

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Referencing: The chosen deuterated solvent will contain a residual proton signal that can be used for referencing the chemical shift scale.[8] Alternatively, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added (δ = 0.00 ppm).[4]

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 400 MHz (or higher) | Higher field strength provides better signal dispersion and resolution. |

| Pulse Sequence | zg30 | A standard 30-degree pulse experiment for quantitative measurements. |

| Number of Scans (NS) | 16 - 64 | Averaging multiple scans improves the signal-to-noise ratio. |

| Relaxation Delay (D1) | 2 - 5 seconds | Allows for full relaxation of the protons between scans, ensuring accurate integration. |

| Acquisition Time (AQ) | 3 - 4 seconds | Determines the digital resolution of the spectrum. |

| Spectral Width (SW) | ~16 ppm | Ensures that all proton signals are captured. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Data Processing and Analysis

Once the raw data (Free Induction Decay or FID) is acquired, it must be processed to obtain the final spectrum. Modern NMR software packages like Mnova or TopSpin can be used for this purpose.[9][10]

Processing Steps

-